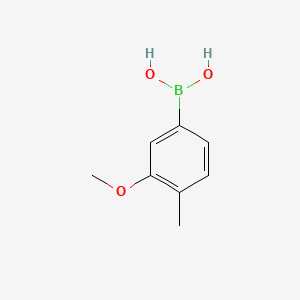

3-Methoxy-4-methylphenylboronic acid

Overview

Description

3-Methoxy-4-methylphenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest in organic chemistry due to its ability to form stable complexes with various molecules, particularly sugars, through boronic ester formation. This property makes it useful in the design and synthesis of supramolecular assemblies . The presence of methoxy and methyl groups on the phenyl ring can influence the physical and chemical properties of the boronic acid, as well as its reactivity and interaction with other molecules .

Synthesis Analysis

The synthesis of compounds related to 3-methoxy-4-methylphenylboronic acid often involves multi-step reactions, starting from simple aromatic compounds. For instance, a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was synthesized using a combination of esterification, etherification, and carboxylation reactions, starting from 4-methylsalicylic acid . Similarly, novel phenylboronic acids with methoxyalkyl groups at the ortho position were synthesized, and their molecular and crystal structures were determined by single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-methoxy-4-methylphenylboronic acid has been extensively studied using X-ray diffraction techniques. For example, the crystal structure of a related compound, 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, was determined to feature hydrogen-bonded dimers typical of carboxylic acid groups in the solid state . Another study reported the crystal structure of a Schiff base compound with a methoxyphenyl group, revealing that molecules are linked through hydrogen bonds, forming layers or networks depending on the specific compound .

Chemical Reactions Analysis

Phenylboronic acids, including those with methoxy and methyl substituents, are known to participate in various chemical reactions. They can form boronic esters through the reaction with diols, which is a reversible process and forms the basis for their use in sensing applications . The ortho-methoxyalkyl substituent in phenylboronic acids has been shown to influence the properties of these compounds, including their ability to bind sugars .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxy-4-methylphenylboronic acid derivatives are influenced by the substituents on the phenyl ring. The introduction of methoxy and methyl groups can affect the acidity of the boronic acid, its solubility, and its stability. For instance, the presence of methoxy groups can stabilize the boronic acid through intramolecular hydrogen bonding . The crystal packing of these compounds is often stabilized by intermolecular hydrogen bonds, as well as weak C-H...O and C-H...π interactions . The electronic properties, such as HOMO and LUMO energies, and the molecular electrostatic potential (MEP) surface map, are also important characteristics that can be calculated using density functional theory (DFT) .

Scientific Research Applications

- Organic Chemistry

- Application : 3-Methoxy-4-methylphenylboronic acid is used in the synthesis of various organic compounds .

- Methods of Application : This compound is often used in Suzuki coupling reactions, a type of palladium-catalyzed cross coupling reaction, to create biaryl compounds . The boronic acid acts as a nucleophile in these reactions.

- Results : The outcomes of these reactions are new organic compounds with potential applications in various fields, including medicinal chemistry and materials science .

-

Medicinal Chemistry

- Application : This compound can be used in the preparation of hydroxyphenylnaphthols as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors .

- Methods of Application : The boronic acid is used as a reactant in the synthesis of these inhibitors .

- Results : The resulting hydroxyphenylnaphthols can potentially inhibit the activity of 17β-hydroxysteroid dehydrogenase Type 2, which may have implications in the treatment of certain medical conditions .

-

Bioactive Compound Synthesis

- Application : 3-Methoxy-4-methylphenylboronic acid can be used in the synthesis of bioactive combretastatin analogs via regioselective Suzuki coupling .

- Methods of Application : The boronic acid is used as a reactant in the Suzuki coupling reaction to create the combretastatin analogs .

- Results : The resulting combretastatin analogs may have bioactive properties and potential applications in medicinal chemistry .

-

Aromatic Nitrile Synthesis

- Application : This compound can be used in the preparation of aromatic nitriles via copper-mediated cyanation .

- Methods of Application : The boronic acid is used as a reactant in the cyanation reaction .

- Results : The resulting aromatic nitriles can be used in a variety of chemical reactions and have potential applications in various fields .

-

Rhodium-Catalyzed Allylic Arylation

- Application : This compound can be used in rhodium-catalyzed allylic arylation of meso cyclopentene dicarbonates .

- Methods of Application : The boronic acid is used as a reactant in the arylation reaction .

- Results : The resulting compounds can be used in a variety of chemical reactions and have potential applications in various fields .

-

Preparation of Aromatic Nitriles

- Application : 3-Methoxy-4-methylphenylboronic acid can be used in the preparation of aromatic nitriles via copper-mediated cyanation .

- Methods of Application : The boronic acid is used as a reactant in the cyanation reaction .

- Results : The resulting aromatic nitriles can be used in a variety of chemical reactions and have potential applications in various fields .

Safety And Hazards

Future Directions

3-Methoxy-4-methylphenylboronic acid has potential applications in the synthesis of various bioactive compounds, including hydroxyphenylnaphthols and combretastatin analogs . These compounds have potential therapeutic applications, indicating that 3-Methoxy-4-methylphenylboronic acid could play a role in the development of new drugs .

properties

IUPAC Name |

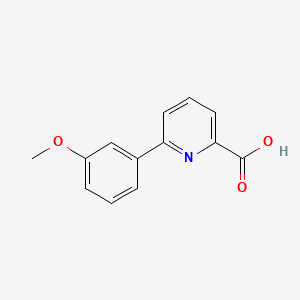

(3-methoxy-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGAGEBOUIODFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647885 | |

| Record name | (3-Methoxy-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-methylphenylboronic acid | |

CAS RN |

917757-15-4 | |

| Record name | (3-Methoxy-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)

![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)